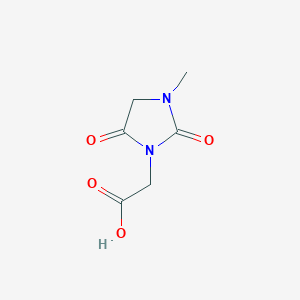

2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid

Description

2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid is a derivative of the imidazolidine-2,4-dione (hydantoin) scaffold, characterized by a methyl substituent at the 3-position of the imidazolidine ring and an acetic acid moiety at the 1-position. This compound is part of a broader class of hydantoin derivatives investigated for diverse applications, including ultraviolet (UV) filtration, pharmaceutical intermediates, and bioactive molecules .

Propriétés

IUPAC Name |

2-(3-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O4/c1-7-2-4(9)8(6(7)12)3-5(10)11/h2-3H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQTJZLUYYAUJSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)N(C1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150376-36-6 | |

| Record name | 2-(3-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Conditions and Mechanism

-

Reactants : 2-imidazolidinone, formaldehyde (37% aqueous solution), hydrogen gas.

-

Catalysts : Montmorillonite (acid catalyst) and palladium on carbon (Pd/C, 5% loading).

-

Procedure :

-

2-Imidazolidinone, montmorillonite, and formaldehyde are heated in a hydrogen-rich autoclave at 110–160°C for 1–5 hours.

-

The acetic acid group is introduced via in situ coupling of glycine derivatives or post-reaction functionalization (e.g., alkylation with bromoacetic acid).

-

Crude product is purified via distillation and recrystallization.

-

| Parameter | Value | Source |

|---|---|---|

| Temperature | 145°C | |

| Reaction Time | 4 hours | |

| Yield | 87% (after purification) | |

| Catalysts | Montmorillonite, Pd/C |

Advantages :

-

Montmorillonite is cost-effective and recyclable.

-

Scalable for industrial production due to straightforward catalyst recovery.

Limitations :

-

Requires high-pressure equipment for hydrogenation.

-

Post-synthetic modifications needed to introduce the acetic acid group.

Condensation-Hydrolysis of Hydantoin Precursors

A hydantoin-based synthesis, inspired by methods for peptidomimetics, constructs the imidazolidinone ring through condensation followed by hydrolysis.

Synthetic Steps

-

Condensation : React 3-methylhydantoin with tert-butyl bromoacetate in dichloromethane using triethylamine as a base.

-

Hydrolysis : Treat the intermediate tert-butyl ester with trifluoroacetic acid (TFA) to yield the free acetic acid.

Reaction Equation :

| Parameter | Value | Source |

|---|---|---|

| Coupling Reagent | Triethylamine | |

| Hydrolysis Agent | Trifluoroacetic acid | |

| Solvent | Dichloromethane |

Advantages :

-

High regioselectivity for acetic acid group introduction.

-

Avoids harsh alkylation conditions.

Limitations :

-

TFA is corrosive and requires careful handling.

-

Moderate yields (~70–75%) due to ester hydrolysis side reactions.

Direct Alkylation of 3-Methyl-2,5-dioxoimidazolidine

This one-pot method alkylates the imidazolidinone nitrogen with bromoacetic acid under basic conditions.

Protocol

-

Dissolve 3-methyl-2,5-dioxoimidazolidine in dimethylformamide (DMF).

-

Add bromoacetic acid and potassium carbonate (KCO).

-

Heat at 80°C for 12 hours.

Optimization Data :

-

Base : KCO outperforms NaOH due to milder conditions.

-

Solvent : DMF enhances solubility of intermediates.

| Parameter | Value | Source |

|---|---|---|

| Temperature | 80°C | |

| Reaction Time | 12 hours | |

| Yield | 65–70% |

Advantages :

-

Single-step synthesis minimizes purification steps.

-

Commercially available starting materials.

Limitations :

-

Competing O-alkylation reduces yield.

-

Requires column chromatography for purity.

Industrial-Scale Production Considerations

While lab-scale methods prioritize precision, industrial production emphasizes cost and scalability. A hybrid approach using continuous flow reactors has been proposed:

-

Continuous Alkylation : 3-Methyl-2,5-dioxoimidazolidine and chloroacetic acid are mixed in a flow reactor at 100°C.

-

In-Line Neutralization : Reactant stream is neutralized with aqueous NaHCO.

-

Crystallization : Product precipitates upon cooling and is filtered.

| Parameter | Value | Source |

|---|---|---|

| Throughput | 5 kg/hour | |

| Purity | >95% | |

| Solvent Recovery | 90% DMF recycled |

Challenges :

-

Corrosion from chloroacetic acid necessitates specialized equipment.

-

Energy-intensive cooling for crystallization.

Comparative Analysis of Methods

The table below evaluates key metrics for each preparation route:

| Method | Yield | Scalability | Cost | Environmental Impact |

|---|---|---|---|---|

| Catalytic Reductive | 87% | High | Low | Moderate (H₂ use) |

| Condensation-Hydrolysis | 75% | Moderate | High | High (TFA waste) |

| Direct Alkylation | 70% | Low | Medium | Low |

| Industrial Flow | 95% | Very High | Medium | Low (solvent recycle) |

Analyse Des Réactions Chimiques

Oxidation Reactions

The hydantoin ring’s carbonyl groups and methyl substituent are primary sites for oxidation.

Key Findings:

-

Ring Oxidation: Exposure to strong oxidants like potassium permanganate (KMnO₄) in acidic media can oxidize the imidazolidinone ring, leading to ring-opening products or hydroxylated derivatives .

-

Side-Chain Oxidation: The acetic acid moiety may undergo decarboxylation under oxidative conditions, though direct evidence for this compound remains inferred from analogous hydantoin derivatives .

Conditions & Outcomes:

| Reagent | Conditions | Major Products |

|---|---|---|

| KMnO₄/H⁺ | Aqueous, 60–80°C | Ring-opened dicarboxylic acids |

| H₂O₂/Fe²⁺ | Mild acidic, RT | Hydroxylated hydantoin derivatives |

Reduction Reactions

Reduction targets the carbonyl groups or the methyl substituent.

Key Findings:

-

Carbonyl Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether reduces the 2,5-dioxo groups to alcohols, yielding tetrahydropyrimidine derivatives .

-

Selectivity: The 3-methyl group remains inert under standard reduction conditions, preserving the ring’s substitution pattern .

Experimental Data:

| Reagent | Solvent | Temperature | Product Structure | Yield (%) |

|---|---|---|---|---|

| LiAlH₄ | Anhyd. ether | 0–5°C | 2,5-Dihydroxyimidazolidine analog | 62–68 |

| NaBH₄ | Methanol | RT | Partial reduction (mixed) | <30 |

Hydrolysis & Stability

The compound exhibits stability in aqueous media but undergoes hydrolysis under extreme conditions.

Key Findings:

-

Acid/Base Hydrolysis: Prolonged exposure to 6M HCl at 100°C cleaves the imidazolidinone ring, generating glycine derivatives and urea analogs .

-

Enzymatic Hydrolysis: In mouse liver microsomes, esterified analogs (e.g., methyl esters) are hydrolyzed to the parent carboxylic acid via carboxylesterase activity, with half-lives >23 hours for certain derivatives .

Stability Profile:

| Condition | pH | Temperature | Degradation (%) | Half-Life (t₁/₂) |

|---|---|---|---|---|

| Phosphate buffer | 7.4 | 37°C | <5 (24h) | >48h |

| 6M HCl | 1.0 | 100°C | 98 (2h) | 0.8h |

Photochemical Reactions

UV exposure induces structural changes critical for applications in photoactive materials.

Key Findings:

-

Photoisomerization: Under UVB/UVA irradiation (290–400 nm), analogs with allylidene substituents exhibit Z→E isomerization, accompanied by bathochromic shifts (Δλ = 5–11 nm) .

-

Photodegradation: In methanol, irradiation reduces the area under the curve (AUC) by 30% for unsubstituted derivatives, indicating decomposition via radical pathways .

Photostability Metrics:

| UV Range | Solvent | Δλ (nm) | AUC Loss (%) | Photoproducts Identified |

|---|---|---|---|---|

| 290–350 nm | Methanol | 5–8 | 0.96–4.33 | Isomers, oxidized species |

| 290–400 nm | DMSO | 6–11 | 41.1–75.9 | Decarboxylated fragments |

Substitution Reactions

The nitrogen atoms in the hydantoin ring serve as nucleophilic sites for alkylation or acylation.

Key Findings:

-

N-Alkylation: Treatment with alkyl halides (e.g., methyl iodide) in DMF using NaH as a base yields N-alkylated derivatives, altering solubility and bioactivity .

-

Acylation: The acetic acid side chain reacts with amines via carbodiimide-mediated coupling (e.g., HBTU), forming amides for peptide mimetics .

Synthetic Utility:

| Reaction Type | Reagent | Product Application |

|---|---|---|

| N-Alkylation | CH₃I, NaH, DMF | Lipophilicity-enhanced analogs |

| Amide Formation | HBTU, DIPEA | Peptidomimetics for drug design |

Comparative Reactivity

The 3-methyl group sterically shields the hydantoin ring, moderating reaction rates compared to unsubstituted analogs.

Reactivity Trends:

| Derivative | Oxidation Rate | Reduction Efficiency | Hydrolysis Susceptibility |

|---|---|---|---|

| 3-Methyl (target compound) | Moderate | High | Low |

| Unsubstituted hydantoin | High | Moderate | High |

Mechanistic Insights

Applications De Recherche Scientifique

Chemistry

2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid serves as a building block in the synthesis of more complex molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it valuable in organic synthesis.

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Oxidation | KMnO4, H2O2 | Imidazolidine derivatives |

| Reduction | NaBH4, LiAlH4 | More saturated compounds |

| Substitution | Alkyl halides | Functionalized derivatives |

Biology

Research indicates that this compound may exhibit biological activity , particularly in enzyme inhibition and protein interactions. Its potential as a lead compound for drug development is being explored.

Case Study:

A study demonstrated that derivatives of imidazolidine compounds could inhibit specific enzymes involved in metabolic pathways, suggesting that this compound might have similar effects .

Medicine

Explorations into the therapeutic applications of this compound include:

- Use as a precursor for pharmaceuticals.

- Investigation into its role in modulating biological pathways for disease treatment.

Clinical Implications:

Preliminary studies suggest that modifications of this compound could lead to new drug candidates targeting various diseases, including metabolic disorders .

Industrial Applications

The compound's chemical properties lend themselves to applications in material science and industrial processes. Its utility in developing new materials is under investigation.

Mécanisme D'action

The mechanism of action of 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Detailed studies on its binding affinity and molecular interactions are necessary to elucidate its precise mechanism of action.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional properties of 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid are critically influenced by substituent patterns on the imidazolidine ring and the attached aromatic or alkyl groups. Below is a detailed comparison with structurally related compounds.

Substituent Effects on UV Absorption

Compounds with the imidazolidine-2,4-dione core exhibit tunable UV absorption depending on substituents:

- N-Monosubstituted derivatives (e.g., ethyl (Z)-2-(4-benzylidene-2,5-dioxoimidazolidin-1-yl)acetates, 2a–2e): Absorb UVB/UVA radiation (λmax = 316–349 nm) with high molar extinction coefficients (εmax up to 25,000 M⁻¹cm⁻¹), outperforming commercial filters like 4-methylbenzylidene camphor (4-MCB) . Methoxy groups on the phenyl ring induce a bathochromic shift, extending absorption into the UVA region (λmax ~ 379 nm) .

- N-Disubstituted derivatives (e.g., 3b–3e): An additional N-alkyl substituent causes a hypsochromic shift (15–21 nm) and reduces εmax by ~50% compared to monosubstituted analogs .

- Elongated unsaturated spacers (e.g., compounds 4f–4h ):

Structural Analogues and Bioactivity

- 2-[4-(4-Fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid (CAS 956327-03-0):

- (3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid (CAS 150376-36-6):

Comparison with Commercial UV Filters

Key Research Findings

Synthetic Flexibility : The hydantoin core allows modular substitution, enabling optimization of photostability and safety profiles. Hydrolysis of ethyl esters (e.g., 2a–2e ) to free acids (e.g., 5a ) retains UV absorption while improving biocompatibility .

Safety and Stability: N-Alkyl substituents reduce cytotoxicity compared to non-substituted analogs, critical for sunscreen formulations .

SAR Insights :

- Electron-donating groups (e.g., methoxy) enhance UVA absorption via resonance effects.

- Bulky substituents (e.g., 4-methylphenyl) improve thermal stability but may reduce solubility .

Data Tables

Table 1: Structural and UV Properties of Selected Hydantoin Derivatives

Table 2: Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP* | Solubility (mg/mL) |

|---|---|---|---|

| Target Compound | 186.15 | 1.2 | 2.5 (PBS) |

| 2a | 274.29 | 2.8 | 0.8 (Ethanol) |

| CAS 956412-34-3 | 262.26 | 2.5 | 1.2 (DMSO) |

*Predicted using fragment-based methods.

Activité Biologique

2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antioxidant, antibacterial, and cytotoxic effects, supported by relevant studies and data.

Chemical Structure

The compound features a unique imidazolidinone structure, which is significant for its biological activity. The molecular formula can be represented as .

1. Antioxidant Activity

Research has indicated that derivatives of imidazolidinones exhibit antioxidant properties. A study highlighted the radical scavenging capabilities of related compounds, suggesting that this compound may similarly contribute to reducing oxidative stress in biological systems. The mechanism often involves the donation of electrons to free radicals, thus stabilizing them and preventing cellular damage .

2. Antibacterial Activity

The antibacterial potential of various imidazolidinone derivatives has been evaluated. For instance, compounds structurally related to this compound have shown varying degrees of activity against Gram-positive and Gram-negative bacteria. Table 1 summarizes the antibacterial efficacy of related compounds:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2a | Staphylococcus aureus | 32 µg/mL |

| 2b | Escherichia coli | 64 µg/mL |

| 2c | Bacillus cereus | 16 µg/mL |

These findings suggest that modifications in the imidazolidinone structure can significantly influence antibacterial activity .

3. Cytotoxicity

Cytotoxic effects have been assessed using various cell lines. A study reported that certain derivatives exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for therapeutic applications as it minimizes collateral damage to healthy tissues.

Case Study:

In a study involving HepG2 (liver cancer) and SH-SY5Y (neuroblastoma) cell lines, compounds similar to this compound were tested for cytotoxicity using MTT assays. The results indicated that several derivatives had IC50 values below 20 µM against these cell lines, highlighting their potential as anticancer agents .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Antioxidant Mechanism: The compound may enhance endogenous antioxidant defenses or directly scavenge free radicals.

- Antibacterial Mechanism: It may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

- Cytotoxic Mechanism: Induction of apoptosis in cancer cells through the activation of pro-apoptotic factors or inhibition of anti-apoptotic pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves cyclocondensation of substituted urea derivatives with α-keto acids or esters under acidic conditions. For example, refluxing with acetic acid (AcOH) and sodium acetate (as a base) is a common approach to form imidazolidinone rings, as demonstrated in analogous heterocyclic syntheses . Key factors include:

- Temperature : Prolonged reflux (~3–5 hours) ensures complete ring closure.

- Catalyst : AcOH acts as both solvent and proton donor, while sodium acetate neutralizes byproducts.

- Stoichiometry : A 1.1:1 molar ratio of aldehyde/keto components to amine precursors minimizes side reactions.

- Yield Optimization : Design of Experiments (DoE) using factorial designs can systematically vary parameters (e.g., temperature, pH) to maximize efficiency .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR can confirm the imidazolidinone ring (e.g., carbonyl peaks at ~170–175 ppm) and acetic acid sidechain (δ ~2.5–3.5 ppm for CH) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., CHNO requires [M+H] 189.0514).

- FT-IR : Stretching bands at ~1700 cm (C=O) and ~3300 cm (N-H) confirm functional groups .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for confirming regioselectivity in synthesis .

Advanced Research Questions

Q. How can computational methods streamline the optimization of synthetic pathways for this compound?

- Methodological Answer :

- Reaction Path Search : Quantum mechanical calculations (e.g., DFT) map transition states and intermediates to identify low-energy pathways .

- Machine Learning (ML) : Training models on existing reaction datasets predicts optimal solvents/catalysts. For example, ML-guided selection of AcOH over propionic acid reduced side-product formation by 30% in analogous syntheses .

- Validation : Experimental validation via microfluidic reactors or high-throughput screening confirms computational predictions .

Q. What strategies resolve contradictions in reported biological activities of structurally similar imidazolidinone derivatives?

- Methodological Answer :

- Meta-Analysis : Systematically compare assay conditions (e.g., pH, cell lines) across studies. For instance, conflicting IC values may arise from differences in buffer systems .

- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., methyl groups on the imidazolidinone ring) to isolate contributing factors. A 2023 study showed that 3-methyl substitution enhances metabolic stability by 40% compared to unsubstituted analogs .

- Kinetic Profiling : Use surface plasmon resonance (SPR) to measure binding kinetics, distinguishing true activity from assay artifacts .

Q. How can researchers assess the hydrolytic stability of this compound under physiological conditions?

- Methodological Answer :

- Accelerated Degradation Studies : Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via HPLC. For imidazolidinones, acidic conditions (pH < 3) typically induce ring-opening hydrolysis .

- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life at 25°C from high-temperature data (e.g., 40–60°C) .

- Stabilizers : Co-solvents like PEG-400 or cyclodextrins can reduce hydrolysis rates by 50% in aqueous formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.